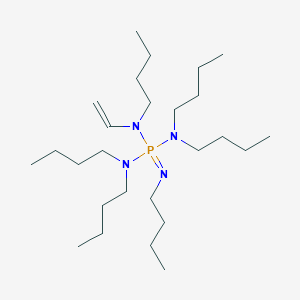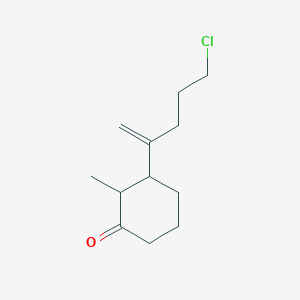
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one is an organic compound with the molecular formula C12H19ClO and a molecular weight of 214.735 g/mol . This compound is characterized by a cyclohexanone core substituted with a chloropent-1-en-2-yl group and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves several steps. One common method is through the reaction of cyclohexanone with 5-chloropent-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Applications De Recherche Scientifique
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one can be compared with similar compounds such as:
3-(5-Chloropent-1-en-2-yl)-3-methylcyclohexan-1-one: Similar structure but with a different substitution pattern on the cyclohexanone ring.
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
92490-57-8 |
|---|---|
Formule moléculaire |
C12H19ClO |
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
3-(5-chloropent-1-en-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H19ClO/c1-9(5-4-8-13)11-6-3-7-12(14)10(11)2/h10-11H,1,3-8H2,2H3 |
Clé InChI |
LKRTXPDJXWVJHN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCC1=O)C(=C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


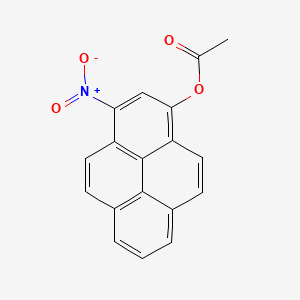

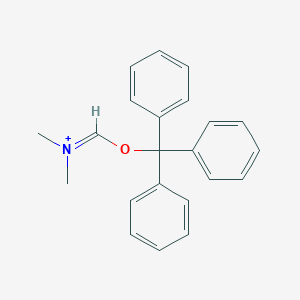
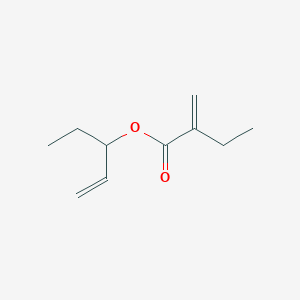
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
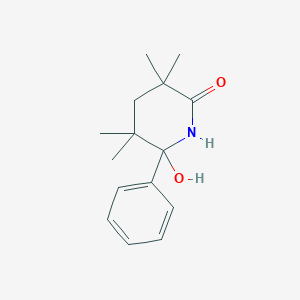
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
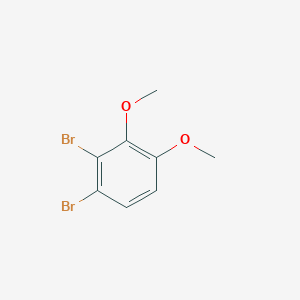
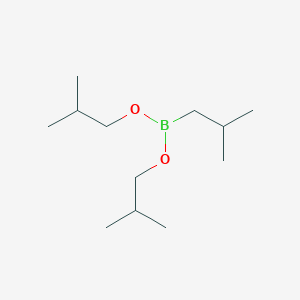

![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
